Methyl 2-bromo-5-cyano-3-methylphenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-3-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-cyano-3-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of a cyano group and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-3-methylphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while reduction and oxidation reactions produce amines and carboxylic acids, respectively.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-methylphenylacetate involves its interaction with various molecular targets and pathways. The bromine atom and cyano group are key functional groups that participate in chemical reactions, influencing the reactivity and properties of the compound. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-cyano-4-methylphenylacetate
- Methyl 2-bromo-5-cyano-3-ethylphenylacetate
- Methyl 2-chloro-5-cyano-3-methylphenylacetate
Uniqueness
Methyl 2-bromo-5-cyano-3-methylphenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a bromine atom and a cyano group on the phenyl ring makes it a versatile intermediate for various synthetic applications, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-cyano-3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(6-13)4-9(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHVYXMURSWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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